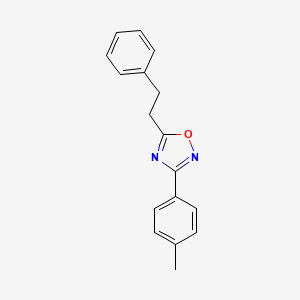
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea, also known as Prometryne, is a herbicide that is commonly used in agricultural practices to control weeds. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Prometryne has been widely used in various crops, including cotton, corn, soybeans, and sugar beets. The purpose of
作用机制
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea works by inhibiting the photosynthetic electron transport chain in plants. Specifically, it blocks the transfer of electrons from photosystem II to photosystem I, which disrupts the production of ATP and NADPH. This disruption ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been shown to have both acute and chronic effects on non-target organisms. Acute exposure to N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea can cause eye and skin irritation, respiratory distress, and gastrointestinal distress. Chronic exposure to N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been linked to developmental and reproductive toxicity in animals. In plants, N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been shown to cause chlorosis, necrosis, and stunting.
实验室实验的优点和局限性
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea is a useful tool for studying plant physiology and herbicide resistance. Its specificity for the photosynthetic electron transport chain makes it a valuable tool for studying the mechanisms of photosynthesis. However, its toxicity and potential for non-target effects limit its use in certain experiments.
未来方向
There are several areas of future research for N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea. One area of interest is the development of new formulations that reduce its potential for non-target effects. Another area of research is the study of N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea resistance in weeds and the development of new herbicides that can overcome this resistance. Additionally, N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea may have potential applications in the field of environmental remediation, particularly for the removal of herbicides from contaminated soil and water.
合成方法
The synthesis of N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea involves the reaction of 4-methylphenyl isothiocyanate with 2-phenoxyaniline in the presence of a base. The reaction produces N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea, which is then purified by recrystallization. The yield of the synthesis process is typically around 70%.
科学研究应用
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been extensively studied for its herbicidal properties. It has been shown to effectively control a wide range of weeds, including annual and perennial grasses and broadleaf weeds. N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea is also used in combination with other herbicides to enhance its efficacy. In addition to its use in agriculture, N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has also been studied for its potential use in environmental remediation and as a tool for studying plant physiology.
属性
IUPAC Name |
1-(4-methylphenyl)-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-11-13-16(14-12-15)21-20(24)22-18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLALAYYQIIXYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(2-phenoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)
![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)
![N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5713355.png)


![methyl 4-({[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5713403.png)


![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea](/img/structure/B5713424.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-thienylmethyl)thiourea](/img/structure/B5713433.png)